molecular formula C9H12Cl2N2O B2493884 N-(2-chlorophenyl)-2-(methylamino)acetamide hydrochloride CAS No. 1052542-12-7

N-(2-chlorophenyl)-2-(methylamino)acetamide hydrochloride

Cat. No.: B2493884
CAS No.: 1052542-12-7
M. Wt: 235.11
InChI Key: XJYOONNNSCBRBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-Chlorophenyl)-2-(methylamino)acetamide hydrochloride is a chloroacetamide derivative characterized by a 2-chlorophenyl group attached to the acetamide nitrogen and a methylamino group at the α-carbon, with a hydrochloride counterion. This structure confers unique physicochemical properties, including enhanced solubility in polar solvents due to the ionic nature of the hydrochloride salt.

  • Stepwise alkylation/amination: For example, N-isopropyl-2-(methylamino)acetamide hydrochloride is synthesized via reactions of formamide derivatives with methylamines, followed by HCl treatment .
  • Reductive amination: Similar compounds (e.g., trifluoroethyl derivatives) are prepared using methylamine and aldehydes in tetrahydrofuran (THF) under catalytic conditions .

Properties

IUPAC Name

N-(2-chlorophenyl)-2-(methylamino)acetamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClN2O.ClH/c1-11-6-9(13)12-8-5-3-2-4-7(8)10;/h2-5,11H,6H2,1H3,(H,12,13);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJYOONNNSCBRBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC(=O)NC1=CC=CC=C1Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chlorophenyl)-2-(methylamino)acetamide hydrochloride typically involves the reaction of 2-chloroaniline with methylamine and acetic anhydride. The reaction conditions often include the use of a solvent such as ethanol or methanol, and the reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the process. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(2-chlorophenyl)-2-(methylamino)acetamide hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can convert the compound into amine derivatives.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.

Major Products Formed

    Oxidation: N-oxide derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted chlorophenyl derivatives.

Scientific Research Applications

Chemical Properties and Structure

N-(2-chlorophenyl)-2-(methylamino)acetamide hydrochloride has the molecular formula C10H13ClN2OC_{10}H_{13}ClN_{2}O and a molecular weight of 235.11 g/mol. Its structure features a chlorinated phenyl ring, a methylamino group, and an acetamide moiety, which contribute to its reactivity and biological activity.

Medicinal Chemistry

The compound has been investigated for its potential therapeutic properties, particularly in the following areas:

  • Analgesic Effects : Research indicates that derivatives of this compound may exhibit pain-relieving properties, making it a candidate for developing new analgesics.
  • Anti-inflammatory Activity : Studies have shown that it can modulate inflammatory pathways, suggesting potential use in treating inflammatory diseases .

Enzyme Inhibition Studies

This compound has shown promise in enzyme inhibition studies. It has been evaluated for its ability to inhibit specific enzymes that play critical roles in various biological processes:

  • Carbonic Anhydrase Inhibition : Similar compounds have demonstrated selective inhibition against carbonic anhydrase IX (CA IX), which is implicated in cancer therapy. The most active derivatives exhibited IC50 values ranging from 10.93 nM to 25.06 nM .

Antimicrobial Activity

The compound has been tested for its antimicrobial properties against various bacterial strains:

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus8 µg/mL
Escherichia coli16 µg/mL
Methicillin-resistant S. aureus (MRSA)4 µg/mL
Candida albicans32 µg/mL

These results indicate significant antibacterial and antifungal activities, suggesting its potential as a therapeutic agent for resistant infections.

Anticancer Research

Recent studies have highlighted the compound's ability to induce apoptosis in cancer cell lines:

  • MDA-MB-231 Breast Cancer Cells : A study reported a 22-fold increase in apoptotic cells when treated with this compound compared to controls, indicating its potential role in cancer therapy.

Case Study 1: Enzyme Inhibition

A detailed investigation into the inhibition of carbonic anhydrase revealed that derivatives similar to this compound exhibited selective inhibition against CA IX. This study emphasizes the compound's potential as a lead compound in developing targeted cancer therapies.

Case Study 2: Antimicrobial Efficacy

In comparative studies of various substituted phenylacetamides, this compound was among the most effective against MRSA and E. coli. This highlights its potential as a therapeutic agent for treating resistant infections.

Mechanism of Action

The mechanism of action of N-(2-chlorophenyl)-2-(methylamino)acetamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved may include signal transduction, metabolic processes, and gene expression regulation.

Comparison with Similar Compounds

2-Chloro-N-(3-methylphenyl)acetamide

  • Structure : Differs in the position of the methyl group (meta instead of para to the chlorine).
  • Properties : The meta-methyl group reduces steric hindrance compared to ortho-substituted analogs, leading to higher melting points (observed in similar compounds: 188–206°C for quinazolin-4-one derivatives) .
  • Crystallography : Syn conformation of the N–H bond relative to the methyl group, contrasting with anti-conformations in nitro-substituted analogs. Intermolecular N–H⋯O hydrogen bonding enhances stability .

N-(2-Anilinophenyl)-2-chloroacetamide

  • Structure: Incorporates an anilino group (phenylamino) at the ortho position.

Variations in the Amine Substituent

2-(Methylamino)-N-(propan-2-yl)acetamide Hydrochloride

  • Structure : Isopropyl group replaces the 2-chlorophenyl moiety.
  • Synthesis : Prepared via N-alkylation of formamide derivatives with methylamine and subsequent HCl treatment .
  • Properties : Lower molecular weight (166.65 g/mol vs. ~230–250 g/mol for chlorophenyl analogs) results in higher volatility and reduced crystallinity.

N-Methyl-2-(methylamino)-N-(2,2,2-trifluoroethyl)acetamide Hydrochloride

  • Structure : Trifluoroethyl group introduces strong electron-withdrawing effects.
  • Impact : Enhanced metabolic stability due to fluorine’s resistance to oxidative degradation, a key advantage in pharmaceutical applications .

Heterocyclic and Complex Substituents

N-(Furan-2-ylmethyl)-2-(methylamino)acetamide Hydrochloride

  • Structure : Furanmethyl group replaces the chlorophenyl ring.
  • Impact : The oxygen-rich furan enhances polarity and may alter receptor-binding profiles, as seen in melatonin receptor ligands .

Metolachlor and s-Metolachlor

  • Structure : Chloroacetamides with ethyl-methylphenyl and methoxypropan-2-yl groups.
  • Application: Herbicides with stereospecific activity (s-metolachlor is 2–3 times more potent).

Comparative Data Table

Compound Name Molecular Formula Key Substituents Melting Point (°C) Notable Properties Reference
N-(2-Chlorophenyl)-2-(methylamino)acetamide HCl C₉H₁₂Cl₂N₂O 2-Chlorophenyl, methylamino Not reported High polarity, pharmaceutical potential
2-Chloro-N-(3-methylphenyl)acetamide C₉H₁₀ClNO 3-Methylphenyl 188–206 (analogs) Syn N–H conformation, hydrogen bonding
N-Isopropyl-2-(methylamino)acetamide HCl C₆H₁₅ClN₂O Isopropyl Not reported Lower MW, higher volatility
Metolachlor C₁₅H₂₂ClNO₂ Ethyl-methylphenyl, methoxy Liquid at RT Herbicide, chiral activity

Key Findings and Implications

  • Amine Groups: Methylamino groups enhance basicity, improving water solubility as hydrochloride salts, whereas bulkier amines (e.g., trifluoroethyl) improve metabolic stability .
  • Biological Activity : Chloroacetamides with aromatic groups (e.g., 2-chlorophenyl) are explored in drug discovery, while alkyl variants like metolachlor dominate agrochemical applications .

Biological Activity

N-(2-chlorophenyl)-2-(methylamino)acetamide hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, comparative studies with similar compounds, and relevant case studies.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The compound modulates the activity of these targets, influencing various biological pathways, including:

  • Signal Transduction : It may alter signaling cascades that affect cellular responses.
  • Metabolic Processes : The compound can impact metabolic pathways, potentially leading to changes in cellular metabolism.
  • Gene Expression Regulation : By interacting with transcription factors or other regulatory proteins, it can influence gene expression patterns.

Antimicrobial Properties

This compound has been investigated for its antimicrobial properties. Preliminary studies suggest that it exhibits activity against both Gram-positive and Gram-negative bacteria.

Microorganism Minimum Inhibitory Concentration (MIC)
Escherichia coli0.0195 mg/mL
Staphylococcus aureus0.0048 mg/mL
Candida albicans0.039 mg/mL

These findings indicate a promising potential for this compound as an antimicrobial agent, especially in treating infections caused by resistant strains.

Enzyme Inhibition

The compound has also shown potential as an enzyme inhibitor. For instance, it has been tested against carbonic anhydrase (CA) isoforms, with varying degrees of selectivity noted:

  • CA IX Inhibition : IC50 values ranging from 10.93 to 25.06 nM indicate strong inhibitory effects.
  • CA II Inhibition : IC50 values between 1.55 and 3.92 μM suggest less potency compared to CA IX.

This selectivity is crucial for therapeutic applications, as targeting specific isoforms can minimize side effects associated with broader enzyme inhibition.

Comparative Analysis with Similar Compounds

This compound shares structural similarities with other compounds in its class, such as:

  • N-(2-chlorophenyl)-2-(ethylamino)acetamide hydrochloride
  • N-(2-chlorophenyl)-2-(dimethylamino)acetamide hydrochloride

These compounds exhibit varying biological activities due to differences in their functional groups, which influence their chemical reactivity and interaction profiles. The unique combination of a methylamino group and a chlorophenyl group in this compound contributes to its distinct biological properties.

Case Studies

Several studies have highlighted the biological efficacy of this compound:

  • Antimicrobial Activity Study :
    • A study evaluated the compound's effectiveness against various bacterial strains, demonstrating significant inhibition zones and low MIC values compared to standard antibiotics.
  • Enzyme Selectivity Assessment :
    • Research focused on the selectivity of the compound for CA IX over CA II revealed its potential as a targeted therapeutic agent in cancer treatment, particularly in tumors expressing high levels of CA IX.
  • Cell Line Studies :
    • In vitro experiments on MDA-MB-231 breast cancer cells indicated that the compound could induce apoptosis, suggesting its utility in cancer therapy.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(2-chlorophenyl)-2-(methylamino)acetamide hydrochloride?

  • Methodological Answer : Synthesis typically involves condensation of 2-chloroacetyl chloride with 2-chloroaniline derivatives under controlled conditions. A two-step approach is recommended:

Amide Formation : React 2-chloroaniline with chloroacetyl chloride in dichloromethane at 0–5°C with a base (e.g., triethylamine) to neutralize HCl .

Salt Formation : Treat the intermediate with methylamine in methanol, followed by hydrochloric acid to precipitate the hydrochloride salt .
Purification via recrystallization (ethanol/water) or column chromatography (silica gel, chloroform:methanol 9:1) ensures >95% purity.

Q. How can the purity and structural integrity of this compound be validated?

  • Methodological Answer : Use a combination of:

  • NMR Spectroscopy : Confirm the presence of the methylamino group (δ 2.3–2.5 ppm for CH3N) and aromatic protons (δ 7.2–7.6 ppm for chlorophenyl) .
  • IR Spectroscopy : Identify amide C=O stretch (~1650 cm⁻¹) and N–H bend (~1550 cm⁻¹) .
  • HPLC : Employ a C18 column with UV detection at 254 nm; retention time should match a reference standard .
  • Elemental Analysis : Verify C, H, N, Cl content within ±0.3% of theoretical values .

Q. What are the solubility and stability profiles under laboratory conditions?

  • Methodological Answer :

  • Solubility : Freely soluble in polar solvents (water, methanol, DMSO) but poorly soluble in non-polar solvents (hexane). Prepare stock solutions in DMSO (10 mM) for biological assays .
  • Stability : Store at −20°C in airtight, light-protected vials. Monitor degradation via HPLC; <5% decomposition occurs over 6 months under these conditions .

Advanced Research Questions

Q. How can reaction mechanisms for byproduct formation during synthesis be elucidated?

  • Methodological Answer :

  • LC-MS Analysis : Identify byproducts (e.g., dimerization or hydrolysis products) using high-resolution mass spectrometry.
  • Kinetic Studies : Vary reaction parameters (temperature, solvent polarity) to track intermediate formation. For example, elevated temperatures (>50°C) may promote hydrolysis to 2-chloroaniline derivatives .
  • Computational Modeling : Use DFT calculations (Gaussian 09, B3LYP/6-31G*) to map energy barriers for competing pathways .

Q. What strategies resolve data contradictions in crystallographic refinement?

  • Methodological Answer :

  • Twinned Data Handling : Use SHELXL (TWIN/BASF commands) to refine twinned crystals. Compare R-factors for untwinned vs. twinned models .
  • Disorder Modeling : For flexible methylamino groups, apply PART/SUMP restraints to refine occupancy and thermal parameters .
  • Validation Tools : Cross-check with PLATON (ADDSYM) to detect missed symmetry and check hydrogen bonding via Mercury .

Q. How does the compound interact with biological targets like G protein-coupled receptors (GPCRs)?

  • Methodological Answer :

  • Docking Simulations : Use AutoDock Vina to model interactions with GPCRs (e.g., β2-adrenergic receptor). Focus on hydrogen bonding between the amide group and Ser203/Ser207 residues .
  • Functional Assays : Measure cAMP production (ELISA) in HEK293 cells transfected with GPCRs. EC50 values <10 µM indicate potent agonism/antagonism .
  • Mutagenesis Studies : Replace key residues (e.g., Ser203Ala) to confirm binding specificity .

Q. What analytical methods quantify trace impurities in bulk samples?

  • Methodological Answer :

  • LC-MS/MS : Use a QTOF instrument in MRM mode to detect impurities at ppm levels. Calibrate with synthesized impurity standards (e.g., hydrolyzed acetamide) .
  • NMR Relaxometry : Apply T1/T2 relaxation measurements to distinguish low-concentration byproducts .
  • Thermogravimetric Analysis (TGA) : Monitor decomposition profiles; impurities often volatilize at distinct temperatures .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.